molecular formula C8H9NO4 B1462855 (3-Methoxy-5-nitrophenyl)methanol CAS No. 354525-36-3

(3-Methoxy-5-nitrophenyl)methanol

Cat. No.: B1462855
CAS No.: 354525-36-3
M. Wt: 183.16 g/mol
InChI Key: YHVWSNFJLXOVCZ-UHFFFAOYSA-N
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Description

“(3-Methoxy-5-nitrophenyl)methanol” is a chemical compound with the CAS Number: 354525-36-3 and a molecular weight of 183.16 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H9NO4 . The InChI code for this compound is 1S/C8H9NO4/c1-13-8-3-6 (5-10)2-7 (4-8)9 (11)12/h2-4,10H,5H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 183.16 .

Scientific Research Applications

Cyclic Hydroxamic Acids and Lactams Synthesis

Ethyl 2-nitrophenyl oxalate and its 5-methoxy derivative undergo catalytic hydrogenations to yield cyclic hydroxamic acids by reductive cyclization. These compounds are similar to naturally occurring cyclic hydroxamic acids in Gramineae. Further hydrogenation results in amides and lactone-lactames formation, showcasing a complex reaction pathway involving these chemical structures (Hartenstein & Sicker, 1993).

High-Pressure Diels-Alder Reactions

The compound undergoes high-pressure Diels-Alder reactions with ethylenic dienophiles, forming adducts in good to excellent yields. The reaction conditions, such as pressure, temperature, and solvents, significantly affect the yields. Additionally, methanol participates in the reaction by increasing the formation of 3-hydroxypyridine derivatives through elimination (Ibata et al., 1986).

Synthesis under Phase Transfer Catalysis

The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid was optimized under phase transfer catalysis. Factors like catalyst amount, reaction time, and solvent significantly influence the yield, achieving an 81% total yield under certain conditions (Li Ruo-qi, 2008).

Electron Energy-Loss Spectroscopy Studies

The chemisorption and decomposition of methanol on Ni(111) were studied, leading to the identification of a methoxy species (CH3O) as a quasi-stable surface intermediate during the thermal decomposition of chemisorbed methanol. This species is bonded with the oxygen end nearest to the surface and the methyl group at an oblique angle (Demuth & Ibach, 1979).

Catalytic and Chemical Processes

Catalytic Methanolysis

La(3+)-catalyzed methanolysis of hydroxypropyl-p-nitrophenyl phosphate was studied, providing insights into the catalytically productive species and the accelerated methoxide reaction. The study detailed the stoichiometry of complexes formed and the kinetic behavior of the methanolysis process under various pH conditions (Tsang et al., 2003).

Electrocatalytic Oxidation Studies

Research on the electrocatalytic oxidation of methanol and other simple alcohols at a nickel-based chemically modified glassy carbon electrode was conducted. The modified electrode showed potential in analytical applications, characterized by cyclic voltammetry and batch injection analysis (Ciszewski & Milczarek, 1996).

Safety and Hazards

The safety information for “(3-Methoxy-5-nitrophenyl)methanol” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, which suggests that it may be harmful if swallowed .

Mechanism of Action

Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWSNFJLXOVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666807
Record name (3-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354525-36-3
Record name (3-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.1116 g, 2.94 mmol, 1.5 eq) was added to a stirred solution of methyl 3-methoxy-5-nitrobenzoate (0.408 g, 1.96 mmol, 1 eq) in 10 ml anhydrous Et2O at 0° C. under Ar. The reaction was stirred at 0° C. to room temperature overnight. Starting material was still present after stirring overnight. Additional LAH (0.1116 g, 2.94 mmol, 1.5 eq) was added. After 2 h the reaction was quenched with water. The reaction was diluted with saturated aqueous NaHCO3 and extracted with EtOAc (×2). The combined organics were washed with brine (×1) and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.2463 g (1.33 mmol, 68% yield) of (3-methoxy-5-nitrophenyl)methanol.
Quantity
0.1116 g
Type
reactant
Reaction Step One
Quantity
0.408 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1116 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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